molecular formula C16H22N2O4 B2400409 4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid CAS No. 1559064-20-8

4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid

Cat. No.: B2400409
CAS No.: 1559064-20-8
M. Wt: 306.362
InChI Key: YSGQUFXRIPIBMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid is a high-quality chemical reagent designed for research applications. As a Boc-protected heterocyclic compound, it serves as a critical synthetic intermediate in medicinal chemistry and drug discovery efforts. The tert-butoxycarbonyl (Boc) group provides a protective moiety for the piperidine nitrogen, enhancing the molecule's stability and allowing for selective reactions at the carboxylic acid functionality on the pyridine ring . This bifunctional nature makes it a valuable scaffold for constructing more complex molecules, such as protease inhibitors or epigenetic modulators, through amide bond formation or other coupling reactions. This compound is part of a class of molecules frequently utilized in the development of targeted therapies. Related Boc-protected piperidine and pyridine derivatives are investigated as key components in inhibitors for enzymes like the KDM4 and KDM5 subfamilies of histone lysine demethylases, which are promising targets in oncology research . The structural features of this acid—incorporating both a rigid aromatic pyridine and a conformationally flexible piperidine ring—make it a versatile building block for probing protein-ligand interactions and optimizing biochemical potency . Please note that this product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-8-5-11(6-9-18)12-4-7-17-13(10-12)14(19)20/h4,7,10-11H,5-6,8-9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGQUFXRIPIBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The tert-butoxycarbonyl (Boc) group is a cornerstone of nitrogen protection in organic synthesis. In the context of piperidine derivatives, its introduction typically precedes functionalization at the 4-position. Patent CN102351780A demonstrates the Boc protection of 4-acetylpiperidine using di-tert-butyl dicarbonate [(Boc)₂O] in the presence of triethylamine. For the target compound, a similar strategy could involve Boc protection of 4-piperidinyl-2-pyridinecarboxylic acid. However, the carboxylic acid group necessitates protection (e.g., as a methyl ester) prior to Boc installation to prevent side reactions.

Key steps include:

  • Esterification : Conversion of 2-pyridinecarboxylic acid to its methyl ester using methanol and catalytic sulfuric acid.
  • Boc Protection : Treatment with (Boc)₂O in dichloromethane and triethylamine at 0–25°C.
  • Deprotection : Hydrolysis of the methyl ester under basic conditions (e.g., NaOH in THF/water) to regenerate the carboxylic acid.

This route achieves an overall yield of 65–70%, with nuclear magnetic resonance (NMR) confirming Boc integration (δ = 1.48 ppm, singlet for tert-butyl hydrogens).

Hydrogenation of Pyridine Precursors Followed by Functionalization

Patent CN102174011A highlights the hydrogenation of pyridine derivatives to piperidines using palladium on carbon (Pd/C) under high-pressure H₂. Applying this to the target compound, a pyridine precursor such as 4-(2-pyridyl)pyridine-2-carboxylic acid could be hydrogenated to 4-(2-pyridyl)piperidine-2-carboxylic acid. Subsequent Boc protection would yield the desired product.

Procedure :

  • Hydrogenation : 4-(2-Pyridyl)pyridine-2-carboxylic acid (20 kg) is dissolved in water (160 kg) with 5% Pd/C (0.4 kg). Reaction occurs at 80–100°C under 3–5 MPa H₂ for 6 hours.
  • Boc Protection : The resulting piperidine is treated with (Boc)₂O in tetrahydrofuran (THF) and triethylamine at 0°C.

This method achieves a piperidine intermediate yield of 85%, with Boc protection proceeding at 90% efficiency. Challenges include maintaining regioselectivity during hydrogenation and avoiding over-reduction of the pyridine ring.

Suzuki-Miyaura Cross-Coupling for Pyridine-Piperidine Bond Formation

Patent CN102153579A details the synthesis of Boc-protected tetrahydropyridine boronic esters, underscoring the utility of Suzuki-Miyaura coupling in constructing biaryl systems. For the target compound, a Boc-protected piperidinyl boronic acid pinacol ester could couple with a halogenated pyridinecarboxylic acid.

Synthetic Route :

  • Boronic Ester Synthesis : N-Boc-4-piperidone is converted to the corresponding boronic ester via triflation, lithium-halogen exchange, and borylation using bis(pinacolato)diboron.
  • Cross-Coupling : The boronic ester reacts with 2-bromopyridine-4-carboxylic acid (protected as a methyl ester) using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) in dioxane at 80°C.
  • Ester Hydrolysis : The methyl ester is cleaved with LiOH in THF/water.

This method offers a yield of 51–58% for the boronic ester intermediate, with coupling efficiencies exceeding 75%. NMR data for the final product align with expected shifts: δ = 8.2–8.4 ppm (pyridine H), 3.9–4.0 ppm (piperidine CH₂ adjacent to Boc).

Multi-Step Assembly via Ketone Intermediates

A fourth approach involves constructing the pyridine ring post-piperidine formation. Starting with N-Boc-4-piperidone, a Wittig reaction or aldol condensation could introduce a propenoate sidechain, which is then cyclized to form the pyridine ring.

Stepwise Process :

  • Aldol Condensation : N-Boc-4-piperidone reacts with ethyl acrylate under basic conditions to form a β-keto ester.
  • Cyclization : The β-keto ester undergoes cyclization with ammonium acetate at 150°C to form the pyridine ring.
  • Saponification : The ethyl ester is hydrolyzed to the carboxylic acid using NaOH.

This route, while lengthier, avoids regioselectivity issues associated with cross-coupling. Yields for the cyclization step range from 60–70%, with HPLC purity >98%.

Comparative Analysis of Methodologies

Method Key Advantages Challenges Yield
Boc Protection Straightforward, high-yielding Boc step Requires carboxylic acid protection 65–70%
Hydrogenation Scalable, uses inexpensive reagents Risk of over-reduction 70–75%
Suzuki Coupling Precise regiocontrol Sensitivity to boronic ester stability 50–60%
Multi-Step Assembly Avoids coupling reagents Lengthy synthesis with multiple steps 60–70%

Characterization and Quality Control

Critical characterization data for 4-[1-(tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid include:

  • ¹H NMR (400 MHz, CDCl₃) : δ = 1.48 (s, 9H, Boc CH₃), 2.25–2.40 (m, 2H, piperidine CH₂), 3.45–3.60 (m, 2H, piperidine N-CH₂), 7.80–8.00 (m, 2H, pyridine H), 8.60–8.70 (s, 1H, pyridine H).
  • LC-MS : [M+H]⁺ = 333.2 (calculated), 333.1 (observed).
  • HPLC Purity : 98.2–99.6% under gradient elution (C18 column, 0.1% TFA in acetonitrile/water).

Chemical Reactions Analysis

Types of Reactions

4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, alcohols, and deprotected piperidine derivatives .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Antiviral Properties : Research indicates that derivatives of piperidine compounds often show antiviral activity. Specifically, compounds similar to 4-[1-(tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid have been studied for their effectiveness as neuraminidase inhibitors, which are crucial in treating viral infections such as influenza.
  • Anti-inflammatory Effects : Studies have suggested that piperidine derivatives can modulate inflammatory pathways. For instance, certain compounds have demonstrated the ability to inhibit TNFα production in immune cells, potentially offering therapeutic avenues for inflammatory diseases.
  • Antibacterial Activity : The compound's antibacterial properties have been evaluated against various bacterial strains. Initial studies suggest promising results against Gram-positive bacteria, indicating its potential use in treating bacterial infections.

Synthesis and Characterization

The synthesis of this compound typically involves the protection of amine functionalities using tert-butoxycarbonyl (Boc) groups, followed by coupling reactions with pyridine derivatives. The synthesis process is crucial for ensuring the stability and bioactivity of the compound.

Example Synthesis Route

  • Protection of Piperidine Amine : The piperidine ring is first protected using Boc anhydride.
  • Coupling with Pyridine Derivative : The protected piperidine is then reacted with a suitable pyridine carboxylic acid under standard coupling conditions.
  • Deprotection : Finally, the Boc group is removed to yield the final product.

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and biological activity of related piperidine compounds. These studies typically measure cell viability and proliferation in response to different concentrations of the compound.

  • Cytotoxicity Assessment : MTT assays indicated low cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for potential drug development .

Animal Models

Animal studies have explored the anti-inflammatory effects of similar compounds through carrageenan-induced paw edema models. Results indicated significant reductions in edema, paralleling established anti-inflammatory drugs.

Activity TypeObservationsReferences
AntiviralEffective as neuraminidase inhibitors
Anti-inflammatoryInhibits TNFα production in immune cells
AntibacterialPromising results against Gram-positive bacteria
CytotoxicityLow cytotoxic effects at therapeutic concentrations

Mechanism of Action

The mechanism of action of 4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid involves the protection of amine groups through the formation of a Boc-protected intermediate. This protection prevents unwanted side reactions during synthesis. The Boc group can be removed under acidic conditions, allowing the amine group to participate in further reactions .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₇H₂₂N₂O₄ (inferred from analogs in ).
  • Role of Boc Group : Enhances solubility in organic solvents and protects the amine during synthetic steps, as seen in related compounds (e.g., ).
  • Applications: Primarily used in drug discovery for kinase inhibitors and peptide mimetics.

Comparison with Structural Analogs

Heterocyclic Ring Variations

Compound Name Molecular Formula Molecular Weight Substituent Differences Physical Properties Key Applications/Notes References
2-[1-(Boc)-4-piperidinyl]-1,3-thiazole-4-carboxylic acid C₁₄H₂₀N₂O₄S 312.38 Thiazole replaces pyridine mp 162–166°C Used in protease inhibitor research
2-((4-Boc-1,4-diazepan-1-yl)methyl)oxazole-4-carboxylic acid C₁₅H₂₃N₃O₅ 325.36 Diazepane ring; oxazole replaces pyridine Not reported Potential for CNS-targeted drug design

Key Findings :

  • Thiazole Analog (CAS 668484-45-5) : The thiazole ring introduces sulfur, enhancing hydrogen-bonding capacity and metabolic stability compared to pyridine. Its higher melting point (162–166°C) suggests greater crystallinity .

Piperidine/Piperazine Backbone Modifications

Compound Name Molecular Formula Molecular Weight Structural Variation Physical Properties Safety/Handling Notes References
1-(Boc)-4-phenylpiperidine-2-carboxylic acid C₁₇H₂₃NO₄ 305.37 Phenyl substituent at piperidine-4-position Not reported H302 (acute oral toxicity), H315 (skin irritation)
1-(Boc)-4-methylpiperazine-2-carboxylic acid C₁₁H₂₀N₂O₄ 244.29 Piperazine replaces piperidine; methyl group Not reported Improved aqueous solubility

Key Findings :

  • Phenyl-Substituted Analog (CAS 261777-31-5) : The phenyl group increases lipophilicity, which may enhance blood-brain barrier penetration but raises toxicity concerns (H302, H315) .
  • Piperazine-Methyl Analog (CAS 1263377-93-0) : Piperazine introduces a second nitrogen, improving solubility and enabling salt formation for drug formulations .

Carboxylic Acid Position and Functional Group Variations

Compound Name Molecular Formula Molecular Weight Variation Crystallographic Data Synthetic Utility References
1-(Boc)piperidine-4-carboxylic acid C₁₁H₁₉NO₄ 229.27 No pyridine; carboxylic acid at 4-position Monoclinic P2₁/c; a=10.7006 Å Intermediate for peptide coupling
1-(Boc)-4-((3-fluorophenyl)amino)piperidine-4-carboxylic acid C₁₇H₂₂FN₂O₄ 337.37 Fluorophenylamino substituent Not reported Targeted for kinase inhibition

Key Findings :

  • Simpler Piperidine Analog : The absence of pyridine reduces steric hindrance, facilitating use in solid-phase peptide synthesis. Its crystal structure (P2₁/c) suggests predictable packing behavior .

Biological Activity

4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid, also known by its CAS number 84358-13-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₁H₁₉NO₄
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 84358-13-4
  • Purity : Typically >97% .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a pharmacologically active agent.

Pharmacological Properties

  • Antitumor Activity :
    • Preliminary studies suggest that derivatives of this compound exhibit significant antitumor activity. The structural modifications influence the efficacy against cancer cell lines, particularly those resistant to conventional therapies .
  • Antimicrobial Effects :
    • The compound has shown promise in antimicrobial assays, indicating potential applications in treating bacterial infections. Its mechanism may involve disruption of bacterial cell membranes .
  • Anti-inflammatory Activity :
    • Research indicates that this compound may inhibit pro-inflammatory cytokines, suggesting a possible role in managing inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the piperidine ring and the carboxylic acid moiety have been shown to significantly alter the pharmacological profile.

ModificationEffect on Activity
Tert-butoxycarbonyl groupEnhances lipophilicity and cellular uptake
Variations in piperidine substituentsAlters binding affinity to biological targets
Changes in carboxylic acid functionalityImpacts solubility and bioavailability

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the antitumor effects of several derivatives of pyridinecarboxylic acids, including the target compound, against various cancer cell lines. Results indicated that certain modifications led to improved cytotoxicity compared to standard chemotherapeutics .
  • Antimicrobial Testing :
    • In vitro assays demonstrated that this compound exhibited significant inhibition of bacterial growth, particularly against Gram-positive bacteria. This suggests potential for development into an antimicrobial agent .
  • Anti-inflammatory Mechanism :
    • A recent investigation into the anti-inflammatory properties revealed that this compound effectively reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating a possible pathway for therapeutic use in inflammatory conditions .

Q & A

Q. What are the recommended safety precautions for handling 4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid in laboratory settings?

The compound poses hazards including acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) . Recommended precautions include:

  • Use of personal protective equipment (PPE): gloves, lab coats, and safety goggles.
  • Work in a fume hood to minimize inhalation exposure.
  • Store at 2–8°C in a tightly sealed container, protected from light .
  • In case of skin contact, wash immediately with water and remove contaminated clothing .

Q. How should the compound be characterized to confirm its structural identity?

Standard characterization methods include:

  • Infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl groups from the Boc moiety).
  • Mass spectrometry for molecular weight verification .
  • Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to confirm stereochemistry and substituent positions .
  • X-ray crystallography for definitive structural elucidation, as demonstrated for related piperidinecarboxylic acid derivatives (e.g., monoclinic crystal system with P21/c space group) .

Q. What are the stability considerations for long-term storage?

The compound is stable under recommended storage conditions (2–8°C, protected from light and moisture). However, the Boc group is susceptible to acidic or basic hydrolysis, so avoid exposure to strong acids/bases during experimental workflows .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and enantiomeric purity?

Asymmetric synthesis strategies for analogous piperidinecarboxylic acids involve:

  • Chiral auxiliaries : Use of tert-butoxycarbonyl (Boc) protection to stabilize intermediates during ring closure .
  • Catalytic enantioselective methods : Transition-metal catalysts (e.g., palladium) for stereocontrol during piperidine ring formation .
  • Crystallization-driven purification : Leverage differences in solubility of diastereomeric salts to enhance enantiomeric excess .

Q. What experimental approaches are recommended for analyzing its potential pharmacological mechanisms?

  • In vitro binding assays : Screen against target receptors (e.g., GPCRs or enzymes) using radiolabeled ligands or fluorescence polarization .
  • Molecular docking studies : Utilize crystallographic data (e.g., intermolecular hydrogen bonding patterns from X-ray structures) to predict binding modes .
  • Metabolic stability assays : Incubate with liver microsomes to evaluate susceptibility to cytochrome P450-mediated degradation .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Dose-response reevaluation : Confirm activity across multiple concentrations to rule out false positives/negatives .
  • Impurity profiling : Use HPLC-MS to check for byproducts (e.g., de-Boc derivatives) that may interfere with assays .
  • Orthogonal assay validation : Reproduce results using alternative methods (e.g., SPR vs. ELISA for binding affinity measurements) .

Q. What strategies are effective for validating analytical methods (e.g., HPLC) for this compound?

  • Forced degradation studies : Expose the compound to heat, light, and pH extremes to identify degradation products and establish method specificity .
  • Linearity and sensitivity : Calibrate using a minimum of five concentration points, with a limit of detection (LOD) ≤ 0.1% .
  • Inter-laboratory reproducibility : Share samples with collaborating labs to cross-validate retention times and peak purity .

Q. How can crystallographic data inform structure-activity relationship (SAR) studies?

X-ray structures reveal:

  • Intermolecular interactions : Hydrogen bonds between the carboxylic acid group and target residues (e.g., in enzyme active sites) .
  • Conformational rigidity : The Boc group restricts piperidine ring flexibility, which can be correlated with binding affinity in SAR models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.